Dexamethasone Impurity I (21-Dehydro Dexamethasone)
Description
Dexamethasone Impurity I, chemically identified as 21-Dehydro Dexamethasone (CAS 1188271-71-7), is a degradation product or synthetic byproduct of dexamethasone, a potent glucocorticoid. Its molecular formula is C₂₂H₂₇FO₄ (molecular weight: 374.45 g/mol), and it features a structural modification at the C21 position, where a hydroxyl group is replaced by an aldehyde group (21-aldehyde) . This alteration reduces its glucocorticoid activity compared to dexamethasone and makes it a critical marker for monitoring drug stability and manufacturing quality. Studies highlight its significance in pharmaceutical quality control, particularly in dexamethasone sodium phosphate injections, where improper storage or synthesis can lead to its accumulation .
Properties
IUPAC Name |
2-[(8S,9S,10S,11S,13S,14R,16S,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO5.H2O/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3;1H2/t12-,15-,16+,17-,19-,20-,21+,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMURNDHCFSXEML-JCMFHFIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]3([C@H](C[C@@]2([C@@]1(C(=O)C=O)O)C)O)F)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Dexamethasone
The primary synthetic route involves oxidation of dexamethasone at the C21 position. While early methods employed pyridinium chlorochromate (PCC) or chromium trioxide (CrO<sub>3</sub>), modern protocols favor sodium bisulfite (NaHSO<sub>3</sub>) under alkaline conditions. A patented method (CN106565810A) achieves 30–33% yield through the reaction:
Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| pH | 7.0–8.5 |
| Reaction Time | 36–48 hours |
| Molar Ratio (Dex:NaHSO<sub>3</sub>) | 1:20 |
This method avoids buffer salts, simplifying post-reaction purification.
Degradation of Dexamethasone Sodium Phosphate
Controlled hydrolysis of dexamethasone sodium phosphate in aqueous solutions generates 21-Dehydro Dexamethasone. The degradation kinetics follow pseudo-first-order behavior, with rate constants (k) of 2.7 × 10<sup>−5</sup> h<sup>−1</sup> at pH 7.4 and 25°C. Accelerated studies at 80°C show complete conversion within 48 hours when using 0.01N NaOH.
Industrial-Scale Production
Process Intensification Strategies
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:
Scale-Up Factors
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Batch Size | 3g | 50kg |
| Purification Method | Prep HPLC | Centrifugal Partition Chromatography |
| Yield | 30–33% | 28–31% |
Industrial batches require stringent control over residual solvents (<50ppm) and heavy metals (<10ppm).
Microbial Conversion
Patent CN110157764B discloses a novel Arthrobacter simplex strain (CPCC140451) that converts dexamethasone intermediates to 21-Dehydro Dexamethasone via epoxide hydrolysis. Fermentation at 34°C for 76 hours achieves 79.89% conversion efficiency, outperforming chemical methods in enantiomeric purity (ee >99.5%).
Analytical Characterization
HPLC Quantification
A validated RP-HPLC method separates 21-Dehydro Dexamethasone from related impurities:
Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | C18, 250 × 4.6mm, 5µm |
| Mobile Phase | Methanol:Water (20:80) |
| Flow Rate | 1.5mL/min |
| Detection | UV @254nm |
| Retention Time | 12.3±0.2 minutes |
The method demonstrates linearity (R<sup>2</sup> = 0.9998) across 0.004–0.2mg/mL and LOQ of 0.0012mg/mL.
Spectroscopic Confirmation
21-Dehydro Dexamethasone Profile
-
IR (KBr): 3480cm<sup>−1</sup> (O-H), 1725cm<sup>−1</sup> (C=O), 1660cm<sup>−1</sup> (C=C)
-
<sup>1</sup>H NMR (500MHz, DMSO-<i>d</i><sub>6</sub>): δ 5.74 (s, 1H, C4-H), 4.82 (d, J=4.5Hz, 1H, C11-H), 1.43 (s, 3H, C19-CH<sub>3</sub>)
Quality Control Protocols
Impurity Profiling
Regulatory guidelines require monitoring six critical impurities in dexamethasone APIs:
Acceptance Criteria
| Impurity | Threshold |
|---|---|
| 21-Dehydro Dexamethasone | 0.15% |
| 17-Carboxy Derivative | 0.10% |
| 21-Acetate | 0.05% |
Stability studies show 21-Dehydro Dexamethasone increases by 0.08%/month under accelerated conditions (40°C/75% RH).
Validation Parameters
Method Validation Data
| Parameter | Result |
|---|---|
| Precision (%RSD) | 1.7–6.4 |
| Accuracy (% Recovery) | 98.2–101.5 |
| Robustness (Flow ±0.2mL) | Retention Time Shift ≤0.5min |
Recent Technological Advancements
Continuous Manufacturing
A 2024 pilot-scale study demonstrated a telescoped synthesis-purification system reducing production time from 72 to 12 hours. Key metrics:
Continuous vs Batch Comparison
| Metric | Continuous | Batch |
|---|---|---|
| Productivity | 8.2kg/day | 2.1kg/day |
| Solvent Consumption | 15L/kg | 42L/kg |
| Energy Use | 18kWh/kg | 55kWh/kg |
Chemical Reactions Analysis
Types of Reactions: 21-Dehydro Dexamethasone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can convert it back to Dexamethasone or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Dexamethasone, reduced derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
21-Dehydro Dexamethasone is extensively used in scientific research, including:
Chemistry: Studying the stability and degradation pathways of corticosteroids.
Biology: Investigating the metabolic pathways and biological effects of corticosteroids.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Dexamethasone and its impurities.
Industry: Quality control and assurance in the production of corticosteroid drugs.
Mechanism of Action
The mechanism of action of 21-Dehydro Dexamethasone is similar to that of Dexamethasone. It binds to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Key Findings:
Structural Determinants of Activity :
- The C21 aldehyde in 21-Dehydro Dexamethasone disrupts the dihydroxyacetone side chain critical for glucocorticoid receptor binding, rendering it less active than dexamethasone .
- 17-Oxo Dexamethasone and 1,2-Dihydro Dexamethasone exhibit further reductions in bioactivity due to ketone formation and hydrogenation, respectively .
Analytical Challenges :
Regulatory Relevance :
Analytical Methods for Detection and Quantification
Studies emphasize the use of HPLC-QTOF-MS and preparative HPLC for isolating and characterizing 21-Dehydro Dexamethasone, with detection limits as low as 0.05% in formulations . NMR spectroscopy is critical for confirming structural modifications, particularly in distinguishing between positional isomers like Dexamethasone EP Impurity B and 21-Dehydro Dexamethasone .
Quality Control Implications
- Stability Concerns : 21-Dehydro Dexamethasone formation correlates with exposure to heat, light, or alkaline conditions in dexamethasone sodium phosphate injections .
- Regulatory Standards : Pharmacopeial guidelines (e.g., USP, EP) mandate impurity levels below 0.5% for most dexamethasone impurities, requiring robust manufacturing controls .
Biological Activity
Dexamethasone Impurity I, also known as 21-Dehydro Dexamethasone, is a notable impurity of dexamethasone, a widely used synthetic glucocorticoid. This compound has garnered attention due to its potential biological activities, pharmacological implications, and relevance in clinical settings. This article explores the biological activity of Dexamethasone Impurity I through detailed research findings, case studies, and data tables.
Dexamethasone Impurity I is characterized by the following chemical properties:
- Chemical Formula : C22H29FO6
- Molecular Weight : 394.46 g/mol
- CAS Number : 129627261
The structural modification that defines this impurity involves the absence of a hydroxyl group at the C21 position, which alters its pharmacological profile compared to dexamethasone.
Dexamethasone and its impurities primarily exert their effects through the glucocorticoid receptor (GR). Upon binding to GR, they form a complex that translocates to the nucleus and modulates gene expression. This process leads to various biological effects, including:
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- Immunosuppressive Activity : Suppression of immune cell proliferation and activity.
- Metabolic Effects : Modulation of glucose metabolism and fat distribution.
Case Study 1: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of Dexamethasone Impurity I on cancer cell lines demonstrated significant findings. The compound was tested against pulmonary adenocarcinoma (A549) cells. Results indicated that:
- At concentrations ranging from to , Dexamethasone Impurity I exhibited cytotoxic effects similar to those of dexamethasone.
- A peak cytotoxicity of approximately 64.9% was observed at a concentration of , indicating its potential use in targeted cancer therapies .
Case Study 2: Pharmacokinetic Profile
Research on the pharmacokinetics of Dexamethasone Impurity I revealed critical insights into its absorption and distribution:
| Parameter | Value |
|---|---|
| Bioavailability | 81% (oral) |
| Half-life (oral) | ~7 hours |
| Half-life (IV) | ~9 hours |
| Volume of Distribution | 1 L/kg |
These parameters suggest that while Dexamethasone Impurity I is less potent than dexamethasone, it retains significant bioavailability and a favorable pharmacokinetic profile .
Comparative Analysis with Dexamethasone
The following table summarizes the differences in biological activity between Dexamethasone and its impurity:
| Feature | Dexamethasone | Dexamethasone Impurity I |
|---|---|---|
| Anti-inflammatory potency | High | Moderate |
| Immunosuppressive effect | Strong | Moderate |
| Cytotoxicity against cancer | High | Moderate |
| Bioavailability | 81% | 81% |
Q & A
Q. What analytical methods are recommended for identifying and quantifying 21-Dehydro Dexamethasone in pharmaceutical formulations?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are standard methods for quantifying 21-Dehydro Dexamethasone. For structural confirmation, High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) are essential. These techniques enable differentiation from structurally similar impurities and quantification at trace levels (e.g., <0.1% w/w) . Method optimization should include column selection (C18 or phenyl-hexyl phases) and mobile phase adjustments (e.g., acetonitrile-phosphate buffers) to resolve co-eluting peaks.
Q. How is the structural elucidation of 21-Dehydro Dexamethasone performed?
Structural characterization requires a combination of spectroscopic techniques:
- HRMS : Determines molecular weight (e.g., 408.46 g/mol for 21-Dehydro Dexamethasone) and fragmentation patterns .
- 1D/2D NMR : Assigns stereochemistry and functional groups (e.g., C-21 aldehyde proton at δ 9.8 ppm in ¹H NMR) .
- IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups . Comparative analysis with synthetic reference standards is critical for unambiguous identification .
Q. What degradation pathways lead to the formation of 21-Dehydro Dexamethasone?
This impurity arises via:
- Oxidative degradation : Gamma radiation or peroxide exposure oxidizes the C-21 hydroxyl group to an aldehyde .
- Excipient interactions : In sodium bisulfite-containing formulations, high-temperature sterilization promotes adduct formation (e.g., bisulfite adducts at C-21) that later decompose to 21-Dehydro Dexamethasone . Forced degradation studies under acidic/alkaline conditions can also generate related impurities (e.g., 17-oxo derivatives) .
Advanced Research Questions
Q. How should forced degradation studies be designed to profile 21-Dehydro Dexamethasone and its related impurities?
- Stress conditions :
- Thermal : 70–80°C for 7–14 days in solid state or solution .
- Oxidative : 3% H₂O₂ at 40°C for 24 hours .
- Photolytic : Exposure to UV light (ICH Q1B guidelines) .
- Analytical monitoring : Use gradient UPLC with photodiode array (PDA) detection to track degradation kinetics. Include mass balance calculations to ensure degradation pathways are fully mapped .
Q. How can discrepancies in impurity quantification between LC-MS and NMR be resolved?
- Orthogonal validation : Cross-validate results using:
- LC-MS/MS : Quantifies impurities at low concentrations (LOQ ~0.05 μg/mL) .
- Quantitative NMR (qNMR) : Provides absolute quantification using internal standards (e.g., maleic acid) .
- Standardization : Use certified reference materials (CRMs) with ≥95% purity to calibrate both instruments .
Q. What experimental approaches are used to study interactions between 21-Dehydro Dexamethasone and formulation excipients?
- Excipient compatibility studies : Co-incubate 21-Dehydro Dexamethasone with common excipients (e.g., polysorbates, petrolatum) under accelerated conditions (40°C/75% RH). Monitor impurity formation via HPLC .
- Mechanistic studies : Use LC-MS to identify excipient-derived degradation byproducts (e.g., methoxy impurities from residual methanol) .
- Stability-indicating methods : Validate assays to ensure specificity in complex matrices (e.g., semisolid creams vs. injectables) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
